molecular formula C9H10O3S B13463095 Methyl 3-(5-formylthiophen-2-YL)propanoate CAS No. 85326-67-6

Methyl 3-(5-formylthiophen-2-YL)propanoate

Cat. No.: B13463095
CAS No.: 85326-67-6
M. Wt: 198.24 g/mol
InChI Key: CXZKRTVZHMXNJD-UHFFFAOYSA-N
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Description

Methyl 3-(5-formylthiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring substituted with a formyl group at the 5-position and a propanoate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-formylthiophen-2-yl)propanoate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the thiophene ring is treated with a formylating agent such as DMF and POCl3.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products

    Oxidation: Methyl 3-(5-carboxythiophen-2-yl)propanoate.

    Reduction: Methyl 3-(5-hydroxymethylthiophen-2-yl)propanoate.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(5-formylthiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(5-formylthiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the thiophene ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate: A structurally related compound with an acetylene group instead of a formyl group.

    Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Another ester with a different heterocyclic ring.

Uniqueness

Methyl 3-(5-formylthiophen-2-yl)propanoate is unique due to the presence of both a formyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications.

Properties

CAS No.

85326-67-6

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 3-(5-formylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H10O3S/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3

InChI Key

CXZKRTVZHMXNJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=C(S1)C=O

Origin of Product

United States

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